2-hexoxycarbonyloxybenzoic acid
Description
2-Hexoxycarbonyloxybenzoic acid is a benzoic acid derivative characterized by a hexyloxycarbonyloxy group (-O-CO-O-C₆H₁₃) at the 2-position of the aromatic ring. This structural feature confers unique physicochemical properties, including enhanced lipophilicity compared to simpler benzoic acid derivatives. For example, Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate (PubChem CID: 10111431) shares a similar hexyl ester moiety, suggesting applications in pharmaceuticals or polymer chemistry . The hexyl chain likely improves solubility in organic solvents and modulates biological activity, making it a candidate for drug delivery systems or surfactants.
Properties
CAS No. |
17867-69-5 |
|---|---|
Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-hexoxycarbonyloxybenzoic acid |
InChI |
InChI=1S/C14H18O5/c1-2-3-4-7-10-18-14(17)19-12-9-6-5-8-11(12)13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16) |
InChI Key |
XSIAKDCMDYUKNA-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)OC1=CC=CC=C1C(=O)O |
Canonical SMILES |
CCCCCCOC(=O)OC1=CC=CC=C1C(=O)O |
Other CAS No. |
17867-69-5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, o-hexyloxycarbonyloxy- typically involves the esterification of benzoic acid with hexanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, o-hexyloxycarbonyloxy- can be scaled up using continuous flow reactors. The process involves the continuous feeding of benzoic acid and hexanol into the reactor, where they react in the presence of a catalyst. The product is continuously removed and purified, ensuring a steady supply of the compound.
Chemical Reactions Analysis
Types of Reactions
2-hexoxycarbonyloxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-hexoxycarbonyloxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of benzoic acid, o-hexyloxycarbonyloxy- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid and hexanol, which can then participate in further biochemical reactions. The aromatic ring can interact with enzymes and receptors, influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key properties of 2-hexoxycarbonyloxybenzoic acid with analogous benzoic acid derivatives:
Key Observations :
- Lipophilicity : The hexyl chain in this compound increases its hydrophobicity compared to shorter-chain derivatives like 2-ethoxybenzoic acid or polar analogs like 4-hydroxybenzoic acid. This property may enhance membrane permeability in drug formulations.
- Reactivity : The carbonyloxy group (-O-CO-O-) introduces ester functionality, enabling hydrolysis under acidic or basic conditions. This contrasts with 4-hydroxybenzoic acid, which has a hydroxyl group directly attached to the ring .
- Applications : While 4-hydroxybenzoic acid is widely used in preservatives, this compound’s bulkier structure may favor niche roles, such as controlled-release drug carriers or polymer plasticizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
